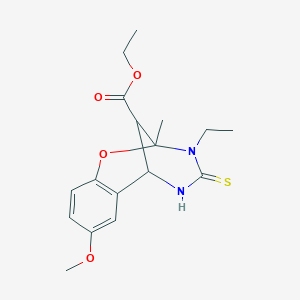![molecular formula C17H20N4O4S B2385021 (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034509-49-2](/img/structure/B2385021.png)
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone is a complex organic compound known for its unique chemical structure and diverse applications. This compound is characterized by the presence of a benzo[c][1,2,5]thiadiazole ring, a piperidine moiety, and an isoxazole group. These structural components contribute to its distinctive chemical properties and potential utility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves several key steps:
Formation of the benzo[c][1,2,5]thiadiazole ring: : The benzo[c][1,2,5]thiadiazole ring can be synthesized through the cyclization of an appropriate precursor, typically involving the reaction of an ortho-diamine with a thionyl chloride derivative.
Introduction of the piperidine moiety: : The piperidine ring is introduced via nucleophilic substitution reactions, utilizing appropriate piperidine derivatives under controlled conditions.
Attachment of the isoxazole group: : The final step involves the formation of the isoxazole ring through a cyclization reaction, often involving the reaction of an α,β-unsaturated carbonyl compound with hydroxylamine.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for efficiency and yield. This typically involves:
Optimization of reaction conditions: : Temperature, pressure, and solvent selection are fine-tuned to maximize yield and purity.
Scalability considerations: : Batch or continuous flow processes are employed to ensure consistent production on a large scale.
Chemical Reactions Analysis
Types of Reactions
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone undergoes several types of chemical reactions:
Oxidation: : The compound can be oxidized using strong oxidizing agents to yield various oxidative products.
Reduction: : Reduction reactions can be performed using hydride donors or catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halides, alkoxides, and other nucleophiles/electrophiles.
Major Products
Oxidation products: : Depending on the conditions, oxidation can lead to the formation of ketones, carboxylic acids, or sulfoxides.
Reduction products: : Reduction can yield alcohols or amines.
Substitution products: : Substitution reactions can introduce a variety of functional groups, resulting in diverse derivatives.
Scientific Research Applications
Chemistry
This compound is utilized as a building block for the synthesis of more complex molecules in organic chemistry. It serves as an intermediate in the preparation of pharmaceuticals and advanced materials.
Biology
In biological research, it is used as a probe to study enzyme interactions and receptor binding, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone shows potential as a lead compound for drug development, particularly in targeting specific pathways involved in diseases.
Industry
In industrial applications, it can be employed in the development of novel polymers and materials with specialized properties.
Mechanism of Action
The mechanism of action of (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. It binds to specific active sites, modulating their activity and triggering downstream effects. This binding can inhibit or activate pathways, leading to desired therapeutic outcomes or providing insights into biological processes.
Comparison with Similar Compounds
Similar Compounds
(4-(2,2-dioxido-2,3-dihydrobenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
(4-(3-methylbenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1-yl)piperidin-1-yl)(3-methylisoxazol-3-yl)methanone
Uniqueness
What sets (4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone apart is its specific combination of functional groups, leading to unique chemical reactivity and biological interactions. This combination allows for tailored applications in research and industry, making it a valuable compound in various fields.
Properties
IUPAC Name |
[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-12-11-14(18-25-12)17(22)20-9-7-13(8-10-20)21-16-6-4-3-5-15(16)19(2)26(21,23)24/h3-6,11,13H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALQAEHNUPGWRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)N3C4=CC=CC=C4N(S3(=O)=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-methyl 3-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2384938.png)
![{2-[(4-methylphenyl)sulfanyl]-3-pyridinyl}methyl N-(2-methylphenyl)carbamate](/img/structure/B2384939.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2384940.png)

![2-(Pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2384942.png)


![Exo-3-benzyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2384946.png)

![Ethyl 2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2384948.png)

![3,6-dichloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-2-carboxamide](/img/structure/B2384952.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2384957.png)

